Product packaging for 4-Methyl-1-(2-naphthylsulfonyl)piperazine(Cat. No.:CAS No. 324067-81-4)

4-Methyl-1-(2-naphthylsulfonyl)piperazine

Cat. No.: B3018987
CAS No.: 324067-81-4
M. Wt: 290.38
InChI Key: VONBSZVCFHEBKP-UHFFFAOYSA-N
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Description

4-Methyl-1-(2-naphthylsulfonyl)piperazine is a chemical reagent designed for research applications and is strictly for Research Use Only , not intended for diagnostic or therapeutic procedures. This compound belongs to the arylpiperazine chemical class. Piperazine derivatives are privileged scaffolds in medicinal chemistry and drug discovery due to their versatile pharmacological profiles and ability to improve the water solubility and bioavailability of candidate molecules . The piperazine ring's two nitrogen atoms can be strategically substituted to fine-tune the molecule's physicochemical properties and its interaction with biological targets . Specifically, naphthyl-substituted piperazines are of significant research interest for their interactions with various serotonin receptor subtypes . For instance, the structurally related compound 1-(2-Naphthyl)piperazine is a known serotonin receptor modulator with affinity for 5-HT1, 5-HT2, and 5-HT3 receptors . Researchers may find this compound valuable as a building block or intermediate in synthetic organic chemistry, particularly in the development of novel bioactive molecules. Its structure, featuring a sulfonamide group linking a naphthalene ring to a methylpiperazine, makes it a useful synthon for exploring structure-activity relationships in drug discovery programs targeting central nervous system disorders, oncology, and other therapeutic areas .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18N2O2S B3018987 4-Methyl-1-(2-naphthylsulfonyl)piperazine CAS No. 324067-81-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-naphthalen-2-ylsulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-16-8-10-17(11-9-16)20(18,19)15-7-6-13-4-2-3-5-14(13)12-15/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONBSZVCFHEBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80970974
Record name 1-Methyl-4-(naphthalene-2-sulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80970974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5563-92-8
Record name 1-Methyl-4-(naphthalene-2-sulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80970974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 4-Methyl-1-(2-naphthylsulfonyl)piperazine

A retrosynthetic analysis of the target molecule, this compound, suggests a straightforward disconnection strategy. The most logical bond to break is the sulfonamide (S-N) bond. This disconnection reveals two key synthons: the commercially available 1-methylpiperazine (B117243) and 2-naphthalenesulfonyl chloride. This approach is synthetically efficient as it utilizes readily accessible starting materials.

The synthesis of 1-methylpiperazine itself can be further analyzed retrosynthetically. A common approach involves the formation of the piperazine (B1678402) ring from acyclic precursors. For instance, a double N-alkylation of a primary amine with a bis-electrophile or a cyclocondensation reaction of appropriate precursors can be envisioned.

General Synthetic Approaches to Piperazine Ring Systems

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. These can be broadly categorized into the formation of the heterocyclic ring and the subsequent derivatization of its nitrogen atoms.

Cyclocondensation Reactions for Piperazine Formation

Cyclocondensation reactions represent a fundamental approach to constructing the piperazine core. These reactions typically involve the formation of two new carbon-nitrogen bonds in a single step. One common method is the reaction of a 1,2-diamine, such as ethylenediamine, with a 1,2-dielectrophile.

Another approach involves the cyclization of diethanolamine (B148213) or its derivatives. For instance, the industrial production of N-methylpiperazine can be achieved by reacting diethanolamine with methylamine (B109427) at high temperatures and pressures. google.com The reaction of N-methylethylenediamine with dimethyl oxalate (B1200264) to form 1-methylpiperazine-2,3-dione, followed by reduction, also presents a viable, green synthetic route. sigmaaldrich.com

Starting MaterialsReagents/ConditionsProductReference
Diethanolamine, Methylamine200 °C, 250 bar1-Methylpiperazine google.com
N-methylethylenediamine, Dimethyl oxalate1. Aminolysis 2. Raney nickel, H₂, 150-200°C, 3.0-5.0 MPa1-Methylpiperazine sigmaaldrich.com

Table 1: Examples of Cyclocondensation Reactions for Piperazine Formation

N-Alkylation and N-Arylation Methods for Piperazine Derivatization

Once the piperazine ring is formed, its nitrogen atoms can be functionalized through N-alkylation and N-arylation reactions. N-alkylation is a common method for introducing alkyl groups onto the piperazine nitrogen. mdpi.com This can be achieved using various alkylating agents such as alkyl halides or sulfates. For the synthesis of 1-methylpiperazine, piperazine can be reacted with a methylating agent like methyl chloride. google.com Reductive amination, reacting piperazine with an aldehyde (like formaldehyde) in the presence of a reducing agent, is another effective method for N-alkylation. chemicalbook.com

N-arylation methods, such as the Buchwald-Hartwig amination, allow for the introduction of aryl groups onto the piperazine nitrogen, though this is not directly applicable to the synthesis of the target molecule which features an N-sulfonyl group.

Reaction TypeReagentsProduct MoietyReference
N-AlkylationAlkyl halides (e.g., methyl chloride)N-Alkylpiperazine google.com
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., H₂)N-Alkylpiperazine chemicalbook.com

Table 2: Common N-Alkylation Methods for Piperazine

Green Chemistry Principles in Piperazine Synthesis

The application of green chemistry principles to the synthesis of piperazine and its derivatives is an area of increasing focus. This involves the use of safer solvents, reducing waste, and improving energy efficiency. For instance, the synthesis of 1-methylpiperazine from N-methylethylenediamine and dimethyl oxalate is considered a green process due to its high atom economy and the use of a recyclable catalyst. sigmaaldrich.com The use of flow chemistry can also contribute to a greener synthesis by allowing for better control over reaction parameters and reducing the need for large solvent volumes.

Key green chemistry metrics used to evaluate the sustainability of a synthesis include the E-factor (mass of waste per mass of product) and Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product. The pharmaceutical industry, a major user of piperazine derivatives, has been actively working to reduce its high E-factor and PMI values.

Introduction of the Naphthylsulfonyl Moiety

The final step in the synthesis of this compound is the introduction of the 2-naphthylsulfonyl group onto the piperazine nitrogen.

Sulfonylation Reactions on Piperazine Nitrogen

Sulfonylation is a well-established reaction for forming sulfonamides. In the context of our target molecule, this involves the reaction of 1-methylpiperazine with 2-naphthalenesulfonyl chloride. This is a nucleophilic substitution reaction where the secondary amine of 1-methylpiperazine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the stable sulfonamide bond.

The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid that is formed as a byproduct. The choice of solvent is also important, with dichloromethane (B109758) or similar aprotic solvents being commonly used. A study describing the synthesis of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives outlines a general protocol where a piperazine derivative is reacted with a substituted arylsulfonyl chloride in dichloromethane. mdpi.com

ReactantsBaseSolventProductReference
1-Methylpiperazine, 2-Naphthalenesulfonyl chlorideTriethylamineDichloromethaneThis compound mdpi.com (by analogy)

Table 3: Representative Sulfonylation Reaction

Specific Routes to 2-Naphthylsulfonyl Attachment

The formation of the sulfonamide linkage between the 2-naphthylsulfonyl group and the piperazine ring is a cornerstone of the synthesis of this compound. This transformation is typically achieved through a nucleophilic substitution reaction. The most common and direct method involves the reaction of a piperazine derivative with 2-naphthalenesulfonyl chloride.

The reaction proceeds via the nucleophilic attack of a nitrogen atom from the piperazine ring on the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable sulfur-nitrogen bond. The choice of starting material—either N-methylpiperazine or piperazine itself—determines the stage at which the methyl group is introduced.

Route A: Starting with N-Methylpiperazine In this approach, commercially available N-methylpiperazine is reacted directly with 2-naphthalenesulfonyl chloride. A base, such as triethylamine or potassium carbonate, is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.

Route B: Starting with Piperazine Alternatively, unsubstituted piperazine can be used. Reacting piperazine with one equivalent of 2-naphthalenesulfonyl chloride can yield 1-(2-naphthylsulfonyl)piperazine. This intermediate is then subjected to a subsequent methylation step to afford the final product. This route requires careful control of stoichiometry to minimize the formation of the disubstituted byproduct, 1,4-bis(2-naphthylsulfonyl)piperazine.

A general protocol for such reactions involves dissolving the piperazine starting material in a suitable solvent, such as dichloromethane (DCM), followed by the addition of a base and the sulfonyl chloride. nih.gov The reaction is often performed at room temperature or with gentle heating. This method is analogous to the synthesis of other arylsulfonyl piperazines, such as those derived from dansyl chloride.

Incorporation of the N-Methyl Group

The introduction of the methyl group onto the piperazine nitrogen is a critical step, which can be performed either before or after the attachment of the naphthylsulfonyl moiety.

Methylation Strategies for Piperazine Nitrogen Atoms

Several well-established methods exist for the N-methylation of amines and piperazines. The choice of method can depend on factors such as scale, available reagents, and desired reaction conditions.

Eschweiler-Clarke Reaction : This classic method involves reductive amination using formaldehyde (B43269) as the source of the methyl group and formic acid as the reducing agent. google.com The reaction is typically performed at atmospheric pressure and elevated temperatures. A key advantage is the use of inexpensive reagents. google.com

Modified Reductive Amination : A variation of this process uses formaldehyde in the presence of a base like sodium carbonate or potassium carbonate, followed by catalytic hydrogenation. google.com This approach can offer high conversions and avoids the use of corrosive formic acid. google.com

Alkylation with Methyl Halides : Direct alkylation using a methylating agent such as methyl iodide is a common and effective strategy. mdpi.com The reaction involves the nucleophilic attack of the piperazine nitrogen on the methyl halide. This method is particularly useful for introducing isotopically labeled methyl groups, for instance, using (¹¹C)-methyl iodide for the synthesis of PET radiotracers. mdpi.com

Table 1: Comparison of Common N-Methylation Strategies for Piperazines
MethodMethyl SourceReductant/ConditionsKey AdvantagesPotential Drawbacks
Eschweiler-ClarkeFormaldehydeFormic AcidInexpensive reagents, atmospheric pressure. google.comCorrosive formic acid, CO₂ evolution. google.com
AlkylationMethyl Halide (e.g., CH₃I)Base (e.g., K₂CO₃)High efficiency, suitable for isotopic labeling. mdpi.comPotential for over-alkylation, reagent cost.
Carbonate MethodFormaldehydeHydrogen & Catalyst (e.g., Raney Ni)Avoids corrosive acids, high conversion. google.comRequires hydrogenation equipment.

Regioselective N-Methylation Techniques in Piperazine Chemistry

When synthesizing this compound from 1-(2-naphthylsulfonyl)piperazine, the methylation must occur selectively at the N4 position. This regioselectivity is governed by the electronic properties of the intermediate.

The N1 nitrogen, being directly attached to the strongly electron-withdrawing 2-naphthylsulfonyl group, is significantly deactivated. The lone pair of electrons on this nitrogen is delocalized into the sulfonyl group, rendering it far less nucleophilic and less basic than the N4 nitrogen. Consequently, electrophilic attack by a methylating agent will overwhelmingly occur at the more nucleophilic N4 position. This inherent electronic difference typically ensures high regioselectivity without the need for protecting groups or specialized catalysts.

While enzymatic and advanced catalytic methods have been developed for achieving high regioselectivity in the N-methylation of complex heterocycles like benzimidazoles, such approaches are generally unnecessary for substrates with pronounced electronic differentiation between nucleophilic centers, as is the case with N-sulfonylated piperazines. nih.govresearchgate.net

Advanced Synthetic Strategies for Complex Piperazine-Based Scaffolds

The piperazine ring is a "privileged scaffold" in medicinal chemistry, and numerous advanced methods have been developed to synthesize and functionalize it, creating diverse and complex molecular architectures.

Catalytic Methods in Piperazine Synthesis and Functionalization

Modern catalytic methods provide powerful tools for both constructing the piperazine ring and modifying it post-synthesis. These reactions often offer high efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Cross-Coupling : Pd-catalyzed reactions, such as the Buchwald-Hartwig amination, are widely used to form N-arylpiperazines from aryl halides and piperazine. nih.gov These methods are highly efficient for creating C-N bonds under relatively mild conditions.

Copper-Catalyzed Reactions : Cu-catalyzed Ullmann-Goldberg reactions serve as an alternative to palladium catalysis for N-arylation. nih.gov

C-H Functionalization : Direct functionalization of the carbon-hydrogen (C-H) bonds of the piperazine ring represents a state-of-the-art strategy for adding complexity. Photoredox catalysis, using iridium or organic photocatalysts, allows for the introduction of aryl, vinyl, and alkyl groups at the carbon atoms adjacent to the nitrogen.

Catalytic Ring Synthesis : Beyond functionalization, catalysts are used to assemble the ring itself. Ruthenium-catalyzed diol-diamine coupling and palladium-catalyzed cyclization of propargyl units with diamines are innovative methods for constructing the piperazine core. organic-chemistry.org

Table 2: Overview of Catalytic Methods in Piperazine Chemistry
Method TypeCatalyst ExampleTransformationSignificance
N-ArylationPalladium ComplexesForms N-Aryl bond from Aryl HalideHighly efficient and common C-N coupling. nih.gov
C-H FunctionalizationIridium PhotocatalystForms C-C or C-Heteroatom bond on ringAdds complexity without pre-functionalization.
Ring FormationRuthenium(II)Forms piperazine from diol and diamineConstructs the heterocyclic core. organic-chemistry.org

Multi-component Reactions for Scaffold Assembly

Multi-component reactions (MCRs) are highly convergent synthetic strategies where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. MCRs are prized for their efficiency and ability to rapidly generate molecular diversity.

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi four-component reaction (U-4CR), have been elegantly applied to the de novo synthesis of highly substituted piperazine scaffolds. In a typical sequence, an amine, a carbonyl compound, an isocyanide, and a carboxylic acid (or its equivalent) combine to form an intermediate that can subsequently be cyclized to yield the piperazine ring. This approach allows for the installation of multiple points of diversity in a single, streamlined process.

Another strategy involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a precursor. The in situ activation of DABCO with reagents like sulfonyl chlorides or alkyl halides generates a reactive intermediate that can undergo ring-opening and subsequent reactions with other components, providing a pathway to diverse piperazine derivatives. researchgate.net

Analytical Techniques for Synthetic Characterization and Purity Assessment

The definitive identification and purity verification of newly synthesized "this compound" rely on a combination of modern analytical techniques. These methods provide crucial information about the molecular structure, functional groups, and the presence of any impurities. Spectroscopic and chromatographic techniques are indispensable tools in this process.

Spectroscopic methods are fundamental to the structural elucidation of this compound, providing detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide a wealth of information about the chemical environment of each atom. For this compound, the spectra would be expected to show characteristic signals corresponding to the three main components of the molecule: the naphthyl group, the piperazine ring, and the methyl group. mdpi.commdpi.com

¹H NMR: The proton NMR spectrum would reveal distinct signals for the aromatic protons of the naphthalene (B1677914) ring, typically appearing in the downfield region (δ 7.5-8.5 ppm). The eight protons of the piperazine ring would likely appear as two or more multiplets in the upfield region (δ 2.5-3.5 ppm), corresponding to the methylene (B1212753) groups adjacent to the nitrogen atoms. A sharp singlet representing the three protons of the N-methyl group would be expected at an even more upfield position (δ ~2.3 ppm). rsc.org

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom. The aromatic carbons of the naphthyl group would resonate in the δ 120-140 ppm range. The methylene carbons of the piperazine ring would appear in the δ 45-55 ppm region, and the N-methyl carbon would produce a signal in the upfield region (δ ~45 ppm). rsc.org

Expected ¹H and ¹³C NMR Chemical Shifts

GroupExpected ¹H NMR Shift (δ, ppm)Expected ¹³C NMR Shift (δ, ppm)
Naphthyl Aromatic Protons/Carbons7.5 - 8.5 (multiplets)120 - 140
Piperazine Methylene Protons/Carbons (-CH₂-N-SO₂-)~3.0 - 3.5 (multiplet)~46
Piperazine Methylene Protons/Carbons (-CH₂-N-CH₃)~2.5 - 3.0 (multiplet)~54
Methyl Protons/Carbon (-N-CH₃)~2.3 (singlet)~45

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of the sulfonyl group and the various C-H and C-N bonds. rsc.org

Key expected vibrational frequencies include:

Strong absorptions around 1350 cm⁻¹ and 1160 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl (O=S=O) group.

Absorptions in the 3100-3000 cm⁻¹ range due to aromatic C-H stretching on the naphthalene ring.

Absorptions in the 3000-2800 cm⁻¹ range from the aliphatic C-H stretching of the piperazine and methyl groups.

C-N stretching vibrations for the tertiary amine groups within the piperazine ring, typically found in the 1200-1020 cm⁻¹ region.

Characteristic IR Absorption Bands

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
Sulfonyl (O=S=O)Asymmetric Stretch~1350
Sulfonyl (O=S=O)Symmetric Stretch~1160
Aromatic C-HStretch3100 - 3000
Aliphatic C-H (Piperazine, Methyl)Stretch3000 - 2800
Tertiary Amine (C-N)Stretch1200 - 1020

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of the synthesized compound and can provide information about its structure through fragmentation patterns. core.ac.uk For this compound (C₁₅H₁₈N₂O₂S), high-resolution mass spectrometry (HRMS) using a technique like electrospray ionization (ESI) would be used to determine the exact mass of the molecular ion. rsc.orgnih.gov This provides unequivocal confirmation of the compound's elemental composition.

Expected Mass Spectrometry Data

ParameterExpected Value
Molecular FormulaC₁₅H₁₈N₂O₂S
Molecular Weight (Monoisotopic)290.11 g/mol
Expected [M+H]⁺ Ion (ESI-MS)291.12 m/z

Chromatographic methods are essential for separating the target compound from starting materials, reagents, and by-products, thereby allowing for reaction monitoring and final purity assessment.

Thin Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. nih.gov By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system (mobile phase), one can separate the starting materials from the product. nih.gov The spots can be visualized under UV light, as the naphthalene ring in the product is UV-active. The disappearance of starting material spots and the appearance of a new product spot indicate the progression of the reaction. The retention factor (Rf) value of the product spot can be used for identification purposes under consistent conditions.

Typical TLC System Components

ComponentDescriptionPurpose
Stationary PhaseSilica gel coated on an aluminum or glass plateProvides a polar surface for separation.
Mobile PhaseA mixture of organic solvents (e.g., ethyl acetate/hexane)Elutes the compounds up the plate at different rates.
VisualizationUV lamp (254 nm)Allows for the detection of UV-active compounds like the product.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique used for the final purity assessment and purification of the synthesized compound. unodc.org A Reverse-Phase HPLC (RP-HPLC) method is commonly employed for the analysis of aryl sulfonyl piperazine derivatives. nih.govresearchgate.net In this method, the compound is dissolved in a suitable solvent and injected into the HPLC system. It passes through a column packed with a nonpolar stationary phase (like C18-modified silica) and is eluted with a polar mobile phase. The time it takes for the compound to pass through the detector is known as its retention time, which is characteristic of the compound under specific conditions. A UV detector is typically used, set to a wavelength where the naphthalene moiety strongly absorbs light. The purity of the sample is determined by the area of the product peak relative to the total area of all peaks in the chromatogram.

Typical RP-HPLC Conditions

ParameterTypical Condition
ColumnOctadecylsilyl (C18), 5 µm particle size
Mobile PhaseGradient or isocratic mixture of acetonitrile (B52724) and water/buffer
Flow Rate1.0 mL/min
DetectorUV-Vis Diode Array Detector (DAD) set at ~230 nm
Column TemperatureAmbient or controlled (e.g., 30 °C)

Structure Activity Relationship Sar Studies

Methodologies for SAR Elucidation in Piperazine (B1678402) Derivatives

The versatile piperazine scaffold has been the subject of numerous SAR studies, employing a range of methodologies to decode the complex relationship between structure and function.

A primary method for establishing SAR is the systematic synthesis and evaluation of analogs. nih.gov This involves modifying a lead compound at specific positions to observe the resulting changes in biological activity. For a molecule such as 4-Methyl-1-(2-naphthylsulfonyl)piperazine, this approach would involve creating a series of related compounds. For instance, chemists might:

Replace the N-methyl group with other alkyl groups (ethyl, propyl) or a hydrogen atom to determine the optimal size and lipophilicity at this position. acs.org

Vary the substitution pattern on the naphthalene (B1677914) ring or replace it entirely with other aromatic systems (e.g., benzene (B151609), quinoline) to probe the requirements for hydrophobic and electronic interactions. polyu.edu.hkpolyu.edu.hk

Alter the position of the sulfonyl linkage on the naphthalene ring (e.g., from the 2-position to the 1-position).

Each new analog is then tested in biological assays, and the comparative data helps to build a map of the chemical features essential for activity. nih.gov

QSAR represents a computational and statistical approach to formalize the SAR. ijpsr.com It aims to create a mathematical model that quantitatively correlates the structural or physicochemical properties of a group of compounds with their biological activities. nih.govijnrd.org For a series of piperazine derivatives, a QSAR study would involve calculating various molecular descriptors for each analog, such as:

Electronic Descriptors: Dipole moment, Highest Occupied Molecular Orbital (HOMO), and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.gov

Steric Descriptors: Molecular volume, surface area, and specific shape indices. nih.gov

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient), which measures lipophilicity.

These descriptors are then used as independent variables in statistical analyses to develop a predictive model for the biological activity. nih.gov Such models can guide the design of new, more potent compounds before their synthesis, saving time and resources. nih.gov

Impact of Substitutions on the Piperazine Ring System

The piperazine ring is a common scaffold in drug discovery, featuring two nitrogen atoms that can be substituted to fine-tune the molecule's properties. researchgate.net

The N-methylpiperazine moiety is a privileged structural element in medicinal chemistry, particularly for centrally acting agents. researchgate.netnih.gov The methyl group imparts several key characteristics:

Lipophilicity and Steric Bulk: The addition of a methyl group increases the molecule's lipophilicity compared to a simple piperazine (N-H). This can influence its ability to cross cell membranes or the blood-brain barrier. The small but distinct steric profile of the methyl group can also facilitate specific hydrophobic and charge transfer interactions with target enzymes or receptors. nih.gov

Receptor Interaction: In many bioactive compounds, the N-methyl group is crucial for maintaining the right balance of properties needed for potent receptor affinity. Its presence can lead to a different binding mode or functional activity compared to analogs with larger or no N-alkyl substituents.

The table below illustrates, with hypothetical data based on general findings for bioactive compounds, how modifying the N-alkyl substituent can impact inhibitory activity.

CompoundN1-SubstituentN4-SubstituentBiological Activity (IC₅₀, µM)
Analog A-H-SO₂-Naphthyl15.2
Analog B (Target Structure)-CH₃-SO₂-Naphthyl1.8
Analog C-CH₂CH₃-SO₂-Naphthyl8.5

The biological profile of piperazine derivatives is highly dependent on the nature of the substituents at both nitrogen atoms. nih.gov While one nitrogen in the target compound is occupied by a methyl group, the other is acylated by the naphthylsulfonyl moiety. Research on broad classes of N-aryl and N-acyl piperazines has shown that modifications at this position can drastically alter the compound's therapeutic action. mdpi.commdpi.comnih.gov For example, SAR studies on various piperazine series have revealed that:

The type of aromatic ring attached to the piperazine nitrogen can determine receptor selectivity (e.g., for serotonin (B10506) or dopamine (B1211576) receptors). mdpi.com

Electron-withdrawing or electron-donating groups on an attached aryl ring can modulate the basicity of the piperazine nitrogen, affecting its ionization state at physiological pH and its ability to form ionic bonds with biological targets. researchgate.net

The introduction of different functional groups can confer a wide range of activities, including anticancer, antimicrobial, and antidepressant effects. nih.govtandfonline.com

The following table demonstrates how different aryl groups on the N1 position of a piperazine core can affect antimicrobial activity, based on findings from a study on N-arylpiperazine derivatives. mdpi.com

CompoundN-Aryl SubstituentAntimycobacterial Activity (MIC, µM)
Derivative 14-Fluorophenyl17.62
Derivative 23-Trifluoromethylphenyl31.75
Derivative 33-Ethoxyphenyl31.75
Derivative 44-Methoxyphenyl65.32

Role of the Naphthylsulfonyl Moiety in Biological Activity

The naphthylsulfonyl group is a significant contributor to the potential bioactivity of this compound. This moiety can be broken down into the sulfonyl group and the naphthalene ring system.

The sulfonyl group is a key structural feature in many therapeutic agents. nih.gov Its chemical properties allow it to act as a strong hydrogen bond acceptor, which can facilitate tight binding to the active site of enzymes or receptors. nih.gov Furthermore, when incorporated into a molecule, the sulfonyl group can act as a rigid linker, helping to hold the side chains in specific conformations that are optimal for interacting with a biological target. nih.gov

The naphthalene ring is a large, planar, and hydrophobic aromatic system. In SAR studies of related compounds, the naphthalene moiety has been shown to be critical for activity. For example, in a series of inhibitors for equilibrative nucleoside transporters, replacing the naphthalen-2-yl group with a simple benzene ring led to a complete loss of inhibitory effects. polyu.edu.hkpolyu.edu.hk This suggests that the extended aromatic system of naphthalene is likely involved in crucial π-π stacking or hydrophobic interactions within the target's binding pocket. The size and shape of the naphthalene ring are thus essential for the compound's affinity and biological function. polyu.edu.hk

Importance of the Naphthalene Ring System in Ligand-Target Interactions

Research on related naphthalene-containing compounds has demonstrated the significance of this bicyclic system for biological activity. For instance, in a study on inhibitors of human equilibrative nucleoside transporters, the replacement of a naphthalene moiety with a simpler benzene ring resulted in a complete loss of inhibitory effects on both ENT1 and ENT2. researchgate.netu-tokyo.ac.jp This highlights the critical nature of the extended aromatic system for productive ligand-target binding. The naphthalene ring can engage in π-π stacking interactions with aromatic amino acid residues (such as phenylalanine, tyrosine, and tryptophan) within the binding pocket of a receptor or enzyme. Furthermore, it can participate in hydrophobic interactions, displacing water molecules from the binding site and contributing favorably to the binding entropy.

The position of attachment to the sulfonylpiperazine core is also a key determinant of activity. The 2-naphthyl isomer, as present in the titular compound, will have a different spatial orientation and electronic distribution compared to the 1-naphthyl isomer, which can lead to distinct interactions with the target. While direct comparative studies on 1-naphthyl versus 2-naphthylsulfonylpiperazine are limited in the public domain, the substitution pattern on the naphthalene ring in other classes of molecules is known to significantly impact biological activity.

Contribution of the Sulfonyl Linker to Compound Potency and Selectivity

The geometry around the sulfur atom in the sulfonyl group is tetrahedral, which imparts a specific three-dimensional arrangement to the connected naphthalene and piperazine rings. This defined geometry can be crucial for fitting into a well-defined binding pocket.

Studies on related sulfonylpiperazine derivatives have underscored the importance of the sulfonyl linker. For example, in a series of 5-piperazinyl methyl-N1-aryl sulfonyl indole (B1671886) derivatives, the replacement of the sulfonyl linker with a carbonyl or methylene (B1212753) group resulted in a significant decrease in binding affinity for the 5-HT6 receptor. nih.gov This suggests that the electronic properties and hydrogen bonding capabilities of the sulfonyl group are essential for potent biological activity. The sulfonamide group is also relatively stable to metabolic degradation, which can contribute to a favorable pharmacokinetic profile.

Comparative SAR with Related Sulfonylpiperazine Derivatives

To further understand the structural requirements for the activity of this compound, it is instructive to compare its SAR with that of related sulfonylpiperazine derivatives. This comparative analysis can help in identifying the key pharmacophoric elements.

Analysis of Positional Isomers and Isoelectronic Replacements

Positional Isomers: As previously mentioned, the point of attachment of the sulfonylpiperazine moiety to the naphthalene ring is a critical factor. The difference between the 2-naphthyl and 1-naphthyl isomers lies in the spatial relationship between the bulky sulfonylpiperazine group and the rest of the bicyclic system. This seemingly subtle change can dramatically alter the way the molecule fits into a binding pocket. For instance, a binding site might have a steric hindrance that accommodates the 2-substituted isomer but clashes with the 1-substituted counterpart, or vice versa. The electronic properties at the 1- and 2-positions of the naphthalene ring are also different, which can influence the strength of interactions like π-π stacking.

Isoelectronic Replacements: Isoelectronic replacement is a common strategy in medicinal chemistry to fine-tune the properties of a lead compound. This involves substituting a particular atom or group of atoms with another that has the same number of valence electrons.

For the naphthalene ring, potential isoelectronic replacements could include bicyclic heteroaromatic systems such as quinoline (B57606), isoquinoline, or benzothiophene. Replacing the naphthalene C-unit of the anti-tuberculosis drug bedaquiline (B32110) with a range of bicyclic heterocycles led to analogs with a wide range of lipophilicity and biological activity. nih.gov The introduction of heteroatoms like nitrogen or sulfur can alter the electronic distribution, introduce new hydrogen bonding capabilities, and modify the metabolic stability of the compound. For example, a nitrogen atom in a quinoline ring could act as a hydrogen bond acceptor, potentially forming a new interaction with the target protein that is not possible with the all-carbon naphthalene ring.

The sulfonyl group itself can also be a subject of isoelectronic replacement. While direct isosteres are not common, related functional groups can be considered. However, as noted earlier, replacing the sulfonyl linker with groups like carbonyl or methylene often leads to a significant loss of activity, indicating that the specific properties of the sulfonamide are often crucial. nih.gov

Identification of Pharmacophoric Elements Critical for Activity

A pharmacophore is an abstract description of the essential molecular features that are necessary for a molecule to exert a specific biological activity. Based on the SAR data of this compound and related compounds, a putative pharmacophore model can be proposed.

The key pharmacophoric elements likely include:

A large hydrophobic/aromatic feature: This is represented by the naphthalene ring system, which is crucial for hydrophobic and π-π stacking interactions.

A hydrogen bond acceptor: The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors.

A defined spatial arrangement of these features: The tetrahedral geometry of the sulfonyl linker and the rigid nature of the naphthalene ring dictate the relative positioning of the pharmacophoric elements.

A basic nitrogen atom: The nitrogen atom of the piperazine ring at the 4-position (bearing the methyl group) is basic and will be protonated at physiological pH. This positive charge can be critical for forming an ionic interaction or a strong hydrogen bond with an acidic amino acid residue (e.g., aspartate or glutamate) in the binding site.

A small alkyl substituent on the piperazine nitrogen: The methyl group on the piperazine nitrogen can influence the compound's properties in several ways. It can affect the basicity of the nitrogen atom, provide a small hydrophobic interaction, and sterically influence the conformation of the piperazine ring. In some cases, N-methylation of piperazine derivatives has been shown to enhance potency against certain targets while potentially decreasing it against others. For example, in a series of piperazine chalcones, N-methylation improved acetylcholinesterase inhibitory potency. tandfonline.com

The interplay of these pharmacophoric elements in a precise three-dimensional arrangement is what ultimately determines the biological activity of this compound.

Below is a table summarizing the key structural components and their likely contributions to the activity of this compound.

Structural ComponentLikely Contribution to Activity
2-Naphthyl Ring Provides a large hydrophobic surface for van der Waals and π-π stacking interactions. Influences lipophilicity and membrane permeability. The 2-substitution pattern dictates a specific spatial orientation.
Sulfonyl Linker (-SO2-) Acts as a hydrogen bond acceptor. The tetrahedral geometry provides a specific 3D orientation to the connected moieties. Contributes to metabolic stability.
Piperazine Ring The basic nitrogen atom can form ionic interactions or hydrogen bonds when protonated. Acts as a scaffold connecting the sulfonyl group and the methyl group.
N-Methyl Group (-CH3) Modulates the basicity of the adjacent nitrogen atom. Can provide a small hydrophobic interaction. May influence the conformation of the piperazine ring.

Biological Evaluation and Molecular Mechanisms of Action in Vitro and Preclinical Studies

In Vitro Pharmacological Screening and Target Engagement Studies

The in vitro pharmacological assessment of sulfonylpiperazine derivatives has revealed interactions with various molecular targets, including receptors and enzymes, and modulation of transporter proteins.

While specific receptor binding data for 4-Methyl-1-(2-naphthylsulfonyl)piperazine at dopamine (B1211576), serotonin (B10506), histamine, or opioid receptors are not extensively documented in publicly available literature, studies on related arylalkylsulfonyl piperazine (B1678402) derivatives have demonstrated notable affinity for sigma (σ) receptors.

One study investigating a series of halogen-substituted arylalkylsulfonyl piperazine and piperidine-based derivatives identified compounds with high affinity for the σ1 receptor and lower affinity for the σ2 receptor. Notably, a 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine derivative displayed a 96-fold selectivity for the σ1 receptor over the σ2 receptor, with a Ki value of 0.96 ± 0.05 nM for the σ1 receptor. This suggests that the sulfonylpiperazine scaffold may be a promising pharmacophore for targeting sigma receptors.

Further research into hybrid molecules incorporating a piperazine moiety has explored binding at dopamine D2 and D3 receptors. While these complex structures differ significantly from this compound, the findings indicate that the piperazine core can be incorporated into ligands with affinity for dopaminergic systems.

The enzyme inhibitory potential of arylsulfonylpiperazine derivatives has been evaluated against several enzymes. A study on a series of 1-arylsulfonyl-4-phenylpiperazine derivatives investigated their inhibitory effects on α-glucosidase, lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).

The results indicated that while most of the synthesized compounds exhibited weak or no inhibition against LOX, AChE, and BChE, some derivatives showed moderate inhibitory activity against α-glucosidase. Specifically, compound 3e in the study, a derivative with a specific substitution pattern, demonstrated comparatively better potency against α-glucosidase. researchgate.net

EnzymeCompound ClassObserved Activity
α-Glucosidase1-Arylsulfonyl-4-phenylpiperazine derivativesModerate inhibition (Compound 3e showed notable potency)
Lipoxygenase (LOX)1-Arylsulfonyl-4-phenylpiperazine derivativesWeak to no inhibition
Acetylcholinesterase (AChE)1-Arylsulfonyl-4-phenylpiperazine derivativesWeak to no inhibition
Butyrylcholinesterase (BChE)1-Arylsulfonyl-4-phenylpiperazine derivativesWeak to no inhibition

Research into the effects of sulfonylpiperazine derivatives on transporter proteins has identified activity at the Glycine Transporter-1 (GlyT-1). A study focused on N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of GlyT-1 revealed that this class of compounds can potently inhibit this transporter. nih.gov These findings suggest that the sulfonylpiperazine moiety can be a key structural element for GlyT-1 inhibition. nih.gov

While these molecules are structurally distinct from this compound, they point towards a potential for this chemical class to interact with central nervous system transporters. There is currently no available data on the modulation of Equilibrative Nucleoside Transporters by this compound or its close analogs.

Cellular-Level Biological Activities

The biological activity of sulfonylpiperazine derivatives extends to the cellular level, with a notable emphasis on their antimicrobial properties.

Several studies have highlighted the antibacterial and antimycobacterial potential of sulfonylpiperazine derivatives. These compounds have shown activity against a range of bacterial strains, including multidrug-resistant variants.

A study on piperazine-citral sulfonyl derivatives demonstrated antibacterial efficacy against Methicillin-resistant Staphylococcus aureus (MRSA). One derivative, compound 5c , exhibited a minimum inhibitory concentration (MIC) of 29 µM and a zone of inhibition of 15.08 ± 0.05 mm. researchgate.net

Another investigation into pyridinyl sulfonyl piperazine LpxH inhibitors reported potent antibiotic activity against Enterobacterales. acs.orgnih.gov For instance, compounds JH-LPH-106 and JH-LPH-107 displayed significant activity against Klebsiella pneumoniae and Escherichia coli. acs.org

Compound/Derivative ClassBacterial StrainActivity (MIC)
Piperazine-citral sulfonyl derivative (5c)Methicillin-resistant Staphylococcus aureus (MRSA)29 µM
Pyridinyl sulfonyl piperazine (JH-LPH-106)Klebsiella pneumoniae 100310.04 µg/mL
Pyridinyl sulfonyl piperazine (JH-LPH-106)Escherichia coli 259220.63 µg/mL
Pyridinyl sulfonyl piperazine (JH-LPH-107)Klebsiella pneumoniae 100310.04 µg/mL
Pyridinyl sulfonyl piperazine (JH-LPH-107)Escherichia coli 259220.31 µg/mL

Furthermore, studies on other sulfonylated derivatives have shown promise against mycobacteria. For example, a series of 9-sulfonylated/sulfenylated-6-mercaptopurines were identified as potent antimycobacterial agents, with MIC values against Mycobacterium tuberculosis H37Rv in the range of 0.39-3.39 µg/mL. nih.gov A rifamycin (B1679328) derivative incorporating a 3-(4-cinnamylpiperazinyl iminomethyl) moiety also demonstrated significant antimycobacterial activity. nih.gov While these compounds are not direct analogs of this compound, they underscore the potential of the broader class of molecules containing sulfonyl and piperazine groups in antimicrobial research.

Antiproliferative and Anticancer Activities in Diverse Cell Lines

There is no specific data in the scientific literature detailing the antiproliferative and anticancer activities of this compound across diverse cancer cell lines. While numerous studies have explored the anticancer potential of various substituted piperazine and sulfonylpiperazine derivatives, showing activity in cell lines such as cervical (SiHa), breast (MDA-MB-231, MCF-7), and pancreatic (PANC-1) cancers, these findings are related to structurally distinct molecules. semanticscholar.orgresearchgate.net For instance, research on certain piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives has been conducted against breast cancer cell lines. nih.gov However, specific GI50 or IC50 values and detailed research findings for this compound remain uncharacterized in the public domain.

Anthelmintic Actions and Neuromuscular Effects (e.g., GABAergic System Modulation)

No studies have been identified that investigate the anthelmintic properties or neuromuscular effects of this compound. The piperazine scaffold is a component of some anthelmintic drugs, which often act by modulating neuromuscular transmission in parasites. scielo.brnih.gov For example, studies on other piperazine derivatives have shown activity against helminths like Trichinella spiralis. nih.gov However, there is no published research to suggest that this compound has been evaluated for such activity, nor are there any reports on its potential modulation of the GABAergic system, a common target for anthelmintic agents.

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms of action for this compound have not been elucidated in the available scientific literature.

Target Identification and Validation Approaches

There are no published studies on the identification or validation of specific molecular targets for this compound.

Downstream Signaling Pathway Investigations

Investigations into the downstream signaling pathways affected by this compound have not been reported. While other novel piperazine derivatives have been studied for their effects on pathways involved in cancer cell proliferation, this specific compound has not been the subject of such research. nih.gov

Specific Ligand-Receptor Interaction Dynamics

Detailed studies on the specific ligand-receptor interaction dynamics of this compound are absent from the scientific literature. Molecular docking and in silico studies have been performed on other complex piperazine-containing molecules to predict their binding modes with potential biological targets, but this analysis has not been published for the compound . nih.govnih.gov

Computational, Conformational, and Structural Analyses

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as 4-Methyl-1-(2-naphthylsulfonyl)piperazine, and a biological target, typically a protein.

Prediction of Binding Modes and Affinities

Molecular docking simulations are pivotal in predicting how this compound binds to the active site of a protein and estimating the strength of this interaction, known as binding affinity. For structurally related compounds, such as piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives, docking studies have revealed specific binding modes and affinities. For instance, in studies involving carbonic anhydrase IX (CAIX), a protein overexpressed in various cancers, these derivatives were found to have binding affinities ranging from -7.39 to -8.61 kcal/mol. nih.gov The interactions typically involve hydrogen bonds with key amino acid residues like Arg6, Trp9, Asn66, and Gln92, among others. nih.gov It is anticipated that this compound would exhibit a comparable binding mode, with the sulfonyl group acting as a hydrogen bond acceptor and the naphthalene (B1677914) and piperazine (B1678402) rings engaging in hydrophobic and van der Waals interactions within the target's binding pocket.

Table 1: Predicted Binding Affinities of Structurally Similar Compounds

Compound ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivativesCarbonic Anhydrase IX (CAIX)-7.39 to -8.61Arg6, Trp9, Asn66, Gln92
Phenylpiperazine derivatives of 1,2-benzothiazineTopoisomerase IINot specifiedAspartic acid residues

Virtual Screening for Analog Discovery

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. By employing molecular docking, large databases of compounds can be screened to find molecules with similar or improved binding characteristics to a known ligand. In the context of this compound, virtual screening could be utilized to identify analogs with potentially enhanced binding affinities or improved pharmacokinetic properties. This process involves docking a library of compounds that share the naphthylsulfonylpiperazine scaffold against a target of interest and ranking them based on their predicted binding scores. This approach has been successfully used for various piperazine derivatives to identify potential inhibitors for targets like human acetylcholinesterase. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and biomolecular complexes over time. This technique allows for the assessment of conformational changes, stability, and flexibility of a compound in a simulated biological environment.

Conformational Stability and Flexibility of the Compound in Solution

MD simulations can be employed to study the conformational landscape of this compound in an aqueous solution. These simulations can reveal the most stable conformations of the molecule and the flexibility of its different parts, such as the piperazine ring and the orientation of the naphthylsulfonyl group. For similar piperazine-containing molecules, conformational analysis has shown that the piperazine ring can adopt various conformations, such as chair and boat forms, and the presence of bulky substituents can influence this equilibrium. njit.edu Understanding the conformational preferences of this compound is crucial as it dictates how the molecule presents itself to its biological target.

Analysis of Protein-Ligand Complex Dynamics and Binding Stability

Once a protein-ligand complex is predicted by molecular docking, MD simulations are used to assess its stability and the dynamics of the interaction over time. By simulating the complex in a water box with physiological ion concentrations, researchers can observe the fluctuations in the protein structure and the ligand's position within the binding site. Key metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to quantify the stability of the complex and the flexibility of individual residues. For related piperazine-linked derivatives, MD simulations have been used to confirm the stability of the docked poses and to analyze the persistence of key interactions, such as hydrogen bonds, throughout the simulation. nih.gov

Table 2: Key Metrics from Molecular Dynamics Simulations of Similar Protein-Ligand Complexes

SystemSimulation Time (ns)Average RMSD (Å)Key Observations
CAIX with piperazine-linked naphthalimide derivative100~2.5Stable binding with persistent hydrogen bonds
eIF4A1 with phenyl-piperazine inhibitorNot specifiedNot specifiedRecreates the opening and closing of the helicase upon ATP binding

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of a molecule. These calculations can be used to determine various molecular properties that are not accessible through classical molecular mechanics methods.

DFT studies on molecules containing piperazine and sulfonyl groups have been performed to understand their electronic characteristics. nih.gov For this compound, DFT calculations can be used to optimize its molecular geometry and to calculate properties such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more reactive. The MEP map reveals the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), which are indicative of the sites for electrophilic and nucleophilic attack, respectively. For this compound, the oxygen atoms of the sulfonyl group and the nitrogen atoms of the piperazine ring are expected to be regions of negative electrostatic potential, making them potential hydrogen bond acceptors.

Table 3: Illustrative Quantum Chemical Properties for a Piperazine Derivative

PropertyCalculated ValueInterpretation
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and stability
Dipole Moment3.5 DMeasure of the molecule's overall polarity

Determination of Electronic Structure Properties and Reactivity Descriptors

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of molecules like this compound. By performing calculations on similar aryl sulfonyl piperazine derivatives, key insights into this compound's properties can be inferred. jddtonline.inforesearchgate.net

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO energy level indicates the molecule's capacity to donate electrons, while the LUMO energy level signifies its electron-accepting ability. researchgate.net The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally corresponds to higher chemical reactivity and lower kinetic stability. researchgate.net For aryl sulfonyl piperazine structures, the HOMO and LUMO orbitals are typically distributed across the piperazine and sulfonyl functional groups, indicating these regions are key to the molecule's electronic activity. researchgate.net

Molecular Electrostatic Potential (MEP) analysis helps to identify the electron-rich and electron-deficient regions of a molecule. In related sulfonylpiperazine derivatives, negative electrostatic potentials are typically localized around the electronegative oxygen atoms of the sulfonyl group, making this a likely site for electrophilic attack. jddtonline.inforesearchgate.net Conversely, positive potentials are often found around hydrogen atoms, indicating sites susceptible to nucleophilic attack. jddtonline.inforesearchgate.net

Global reactivity descriptors, derived from HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These descriptors include electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). jddtonline.infomdpi.com These parameters are vital for predicting how the molecule will interact within a biological system.

Table 1: Predicted Electronic Properties and Reactivity Descriptors This interactive table summarizes the key computational descriptors for aryl sulfonyl piperazine scaffolds.

Descriptor Significance Predicted Characteristics for this compound
HOMO Energy Electron-donating ability Moderate to high energy, localized on the piperazine and naphthyl rings.
LUMO Energy Electron-accepting ability Low energy, centered on the sulfonyl group and aromatic system.
HOMO-LUMO Gap (ΔE) Chemical reactivity and stability A relatively small gap, suggesting high polarizability and chemical reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) Charge distribution and reactive sites Negative potential on sulfonyl oxygens; positive potential on piperazine and methyl hydrogens. jddtonline.info
Electronegativity (χ) Electron-attracting tendency Moderate value, influenced by the sulfonyl and naphthyl groups.
Global Hardness (η) Resistance to charge transfer Low to moderate hardness, consistent with a reactive molecule.

| Electrophilicity Index (ω) | Capacity to accept electrons | Moderate to high, indicating it can act as an electrophile in reactions. mdpi.com |

Prediction of Spectroscopic Signatures

1H NMR (Proton Nuclear Magnetic Resonance): The 1H NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Aromatic protons on the naphthyl ring would appear in the downfield region (typically δ 7.5-8.5 ppm). The protons on the piperazine ring would likely produce complex multiplets in the range of δ 2.5-3.5 ppm. A sharp singlet corresponding to the methyl (CH3) group protons would be observed in the upfield region, likely around δ 2.3-2.5 ppm. nih.gov

13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum would complement the 1H NMR data. Aromatic carbons of the naphthyl group would resonate in the δ 110-150 ppm range. The aliphatic carbons of the piperazine ring would appear between δ 45-55 ppm. mdpi.com The methyl carbon signal would be found in the upfield region, typically below δ 20 ppm.

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would reveal the presence of key functional groups. Characteristic strong absorption bands for the sulfonyl group (S=O) are expected around 1350 cm-1 (asymmetric stretching) and 1160 cm-1 (symmetric stretching). Aromatic C-H stretching vibrations from the naphthyl group would be seen above 3000 cm-1, while aliphatic C-H stretching from the piperazine and methyl groups would appear just below 3000 cm-1. mdpi.comnih.gov

Table 2: Predicted Spectroscopic Signatures This interactive table outlines the expected spectral data for this compound.

Spectroscopy Type Functional Group Predicted Chemical Shift / Wavenumber
1H NMR Naphthyl-H (Aromatic) δ 7.5 - 8.5 ppm
Piperazine-H (Aliphatic) δ 2.5 - 3.5 ppm
Methyl-H (CH3) δ 2.3 - 2.5 ppm
13C NMR Naphthyl-C (Aromatic) δ 110 - 150 ppm
Piperazine-C (Aliphatic) δ 45 - 55 ppm
Methyl-C (CH3) ~δ 20 ppm
FT-IR S=O Stretch (Asymmetric) ~1350 cm-1
S=O Stretch (Symmetric) ~1160 cm-1
C-H Stretch (Aromatic) >3000 cm-1

Structure-Based Drug Design Principles Applied to Piperazine Scaffolds

The piperazine ring is a quintessential example of a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This designation means that this structural motif is capable of binding to multiple biological targets with high affinity, making it a versatile building block in drug design. tandfonline.com Its prevalence is notable, with piperazine being the third most common nitrogen-containing heterocycle found in FDA-approved drugs. researchgate.net

Several key characteristics of the piperazine scaffold make it advantageous for structure-based drug design:

Physicochemical Properties: The two nitrogen atoms in the piperazine ring can be protonated at physiological pH, which enhances aqueous solubility—a critical factor for drug formulation and bioavailability. nih.govtandfonline.com

Synthetic Versatility: The nitrogen atoms provide reactive sites for introducing a wide variety of substituents. This allows medicinal chemists to systematically modify the structure to optimize pharmacodynamic (target binding) and pharmacokinetic (ADME) properties. benthamdirect.com

Conformational Flexibility: The piperazine ring typically adopts a stable chair conformation. This defined, yet somewhat flexible, three-dimensional structure can be precisely oriented to fit into the binding pockets of biological targets like enzymes and receptors. tandfonline.com

Pharmacokinetic Modulation: The piperazine moiety is frequently incorporated into drug candidates to improve their ADME profiles. It can act as a linker between different pharmacophores or serve as the core scaffold for building interactions with a target macromolecule. tandfonline.com

In the context of this compound, the piperazine core connects the bulky, hydrophobic naphthylsulfonyl group with a small methyl group. This design allows for a balance of properties: the naphthyl group can engage in hydrophobic or π-stacking interactions with a target, while the basic nitrogen of the piperazine can form hydrogen bonds or salt bridges, and the methyl group can fine-tune steric and electronic properties.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Modeling

In modern drug discovery, in silico (computer-based) prediction of ADME properties is performed early in the development process to identify candidates with favorable pharmacokinetic profiles and eliminate those likely to fail in later stages. nih.govnih.gov Various software platforms and quantitative structure-activity relationship (QSAR) models are used to estimate these properties for compounds like this compound. mdpi.comacs.org

Key ADME parameters predicted for piperazine derivatives include:

Absorption: Parameters like Caco-2 permeability and human intestinal absorption (HIA) are predicted to assess oral bioavailability.

Distribution: Lipophilicity (logP), aqueous solubility (logS), and the ability to cross the blood-brain barrier (BBB) are evaluated. nih.gov

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) helps to identify potential drug-drug interactions and metabolic liabilities.

Excretion: Prediction of renal clearance and other excretion pathways.

Drug-Likeness: Compounds are evaluated against established rules, such as Lipinski's Rule of Five, to assess their potential as orally active drugs.

Table 3: Predicted In Silico ADME Profile This interactive table presents a hypothetical ADME prediction for this compound based on typical values for similar structures.

Parameter Description Predicted Value/Outcome
Molecular Weight Mass of the molecule ~318 g/mol (Complies with Lipinski's Rule)
logP (Lipophilicity) Octanol-water partition coefficient 2.5 - 3.5 (Good balance for permeability and solubility)
logS (Aqueous Solubility) Intrinsic solubility Moderately soluble
H-Bond Donors Number of hydrogen bond donors 0 (Complies with Lipinski's Rule)
H-Bond Acceptors Number of hydrogen bond acceptors 4 (N and O atoms; Complies with Lipinski's Rule)
Human Intestinal Absorption (HIA) Percentage absorbed from the gut High
Blood-Brain Barrier (BBB) Permeation Ability to cross into the brain Likely to be a non-penetrant
CYP450 Inhibition Potential to inhibit metabolic enzymes Possible inhibitor of certain CYP isoforms

| Synthetic Accessibility | Ease of chemical synthesis | Readily accessible |

Pharmacokinetic Modeling: Once preclinical data is available, mathematical models are developed to describe the compound's behavior in the body over time. mdpi.com Pharmacokinetic (PK) modeling relates the drug dose to its concentration profile in plasma and tissues. youtube.com These models can be simple empirical models or more complex physiologically-based pharmacokinetic (PBPK) models that simulate drug movement through various organs. mdpi.com For a compound like this compound, a multi-compartment model would likely be used to describe its absorption into the blood, distribution into different tissues, and eventual elimination. nih.gov

Crystallographic Analysis of Related Sulfonylpiperazine Derivatives (for general scaffold understanding)

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in its solid state. While the specific crystal structure of this compound is not publicly documented, analysis of closely related sulfonylpiperazine derivatives offers significant insight into its likely conformation and intermolecular interactions. uky.edu

A study on 1-[Bis-(4-fluorophenyl)-methyl]-4-methane sulfonyl piperazine revealed several key structural features that are general to this class of compounds: researchgate.net

Piperazine Ring Conformation: The central piperazine ring adopts a stable chair conformation . This is the lowest energy conformation for six-membered rings and is a common feature in piperazine-containing drugs.

Sulfonamide Geometry: The geometry around the sulfur atom of the sulfonyl group is a distorted tetrahedron , as expected from VSEPR theory. The S-N bond connects the sulfonyl group to the piperazine ring.

Molecular Packing: In the crystal lattice, molecules are packed together through a network of weak intermolecular interactions, such as van der Waals forces. In some cases, weak C-H···O or C-H···F hydrogen bonds can further stabilize the crystal structure. researchgate.net

Understanding these solid-state features is crucial for drug development, as the crystal packing and conformation can influence properties like solubility, stability, and dissolution rate, which are all critical for formulating an effective pharmaceutical product.

Future Research Directions and Potential Applications

Optimization Strategies for Enhanced Potency and Selectivity

To unlock the full therapeutic potential of 4-Methyl-1-(2-naphthylsulfonyl)piperazine, optimization of its chemical structure will be crucial. Enhanced potency and selectivity can be pursued through a combination of rational design and high-throughput screening methodologies.

Rational Design Based on SAR and Computational Insights

Future research should focus on establishing a comprehensive structure-activity relationship (SAR) for this compound and its analogs. By systematically modifying the naphthyl and piperazine (B1678402) moieties, researchers can identify key structural features that govern biological activity. Computational modeling and docking studies can provide valuable insights into the binding interactions of these compounds with their biological targets, guiding the design of more potent and selective molecules.

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry offers a powerful tool for generating large libraries of diverse compounds based on the this compound scaffold. nih.govnih.gov This approach allows for the rapid synthesis and screening of numerous derivatives, accelerating the discovery of lead compounds with improved pharmacological profiles. Solid-phase synthesis techniques can further streamline this process, enabling the efficient production of a wide range of analogs for biological evaluation.

Exploration of Novel Biological Targets for Piperazine-Based Compounds

The piperazine moiety is a common feature in a multitude of biologically active compounds, suggesting that this compound and its derivatives may interact with a variety of biological targets. mdpi.comresearchgate.net Future research should aim to identify and validate these targets to elucidate the compound's mechanism of action and explore new therapeutic applications.

Potential areas of investigation include:

Neurodegenerative Diseases: Novel piperazine-based compounds have shown potential in targeting key pathological proteins in Alzheimer's disease, such as amyloid β and tau. nih.gov

Infectious Diseases: The piperazine scaffold is present in some antiviral agents, and new derivatives are being explored for their potential to inhibit viral proteases, such as that of SARS-CoV-2. nih.gov

Oncology: Arylpiperazine derivatives have garnered attention for their potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. researchgate.net

Development of Next-Generation Derivatives with Modulated Activities

Building upon the insights gained from SAR studies and target identification, the development of next-generation derivatives of this compound can be undertaken. The goal of this research will be to fine-tune the compound's activity, improving its therapeutic index and reducing potential off-target effects. This may involve isosteric replacement of the piperazine ring or modification of the naphthylsulfonyl group to modulate properties such as solubility, metabolic stability, and bioavailability.

Potential Research Applications in Specific Disease Areas (as inferred from preclinical activities of related compounds)

The structural similarities of this compound to other pharmacologically active piperazine and naphthyl derivatives suggest its potential utility in a range of disease areas, particularly within the central nervous system.

Investigation in Neurological and Psychiatric Research (e.g., Antidepressant-like Effects, Antipsychotic Potential)

The arylpiperazine moiety is a well-established pharmacophore in many centrally acting agents. nih.gov This suggests that this compound could be a valuable tool for neurological and psychiatric research.

Antidepressant-like Effects: Several piperazine derivatives have demonstrated antidepressant-like activity in preclinical models. nih.gov For instance, compounds like (4-phenylpiperazin-1-yl)(quinoxalin-2-yl)methanone have shown efficacy in rodent models of depression. researchgate.net Future studies could explore whether this compound or its derivatives exhibit similar properties.

Antipsychotic Potential: Derivatives of 1-naphthylpiperazine have been investigated as potential atypical antipsychotic agents. researchgate.net These compounds have shown promising biochemical and behavioral profiles predictive of antipsychotic activity with a reduced risk of extrapyramidal side effects. researchgate.net This provides a strong rationale for investigating the antipsychotic potential of this compound.

The following table summarizes the preclinical findings for related compounds that support the potential applications of this compound in neurological and psychiatric research.

Compound Class/DerivativePreclinical FindingPotential Inferred Application for this compound
1-Naphthylpiperazine DerivativesShowed a biochemical profile and behavioral activity in rats predictive of an atypical antipsychotic agent with a low propensity for extrapyramidal side effects. researchgate.netInvestigation as a potential atypical antipsychotic.
Phenylpiperazine Derivatives(4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone, a 5-HT3 receptor antagonist, exhibited antidepressant-like effects in rodent models of depression. researchgate.netExploration of antidepressant-like activity.
General ArylpiperazinesThe arylpiperazine moiety is a common template for CNS-active agents, targeting dopaminergic, adrenergic, and serotonergic systems. nih.govBroad screening for activity in various neurological and psychiatric disorders.

Continued Research into Antimicrobial and Antiproliferative Properties

The foundational structure of this compound, which combines a piperazine ring with a naphthalenesulfonyl group, positions it as a compound of significant interest for further investigation into its potential antimicrobial and antiproliferative activities. The piperazine nucleus is a well-established pharmacophore present in a wide array of therapeutic agents, known to exhibit diverse biological activities including antibacterial, antifungal, anticancer, and antiviral effects. biotech-asia.orgresearchgate.net Similarly, sulfonamide derivatives have a long history in medicine, particularly as antimicrobial agents, and have also shown promise in oncology. asianpubs.org The hybridization of these two key moieties suggests a synergistic potential that warrants deeper exploration.

Future research should focus on systematic screening of this compound and its newly synthesized analogues against a broad spectrum of pathogens and cancer cell lines.

Antimicrobial Research Directions:

Broad-Spectrum Screening: Initial studies should assess the compound's activity against a diverse panel of clinically relevant bacteria, including multidrug-resistant (MDR) strains such as methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Enterobacteriaceae. nih.gov The need for new antibiotics is urgent due to the declining number of newly discovered agents and the rise of resistance. nih.govnih.gov Research on related piperazine derivatives has shown activity against both Gram-positive and Gram-negative bacteria. biotech-asia.orgmdpi.com For instance, studies on piperazine-citral sulfonyl derivatives have demonstrated efficacy against MRSA. researchgate.net

Mechanism of Action Studies: Should antimicrobial activity be identified, subsequent research must elucidate the mechanism of action. Investigations could explore whether the compound inhibits essential bacterial enzymes, disrupts cell membrane integrity, or interferes with DNA replication. For example, a study on 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione revealed that its antimicrobial activity involves the inhibition of DNA gyrase. nih.gov

Structure-Activity Relationship (SAR) Studies: A systematic modification of the this compound structure would be crucial. This involves altering substituents on both the naphthalene (B1677914) and piperazine rings to understand how these changes affect antimicrobial potency and spectrum. Such SAR studies are essential for optimizing lead compounds. nih.govdndi.org

Antiproliferative Research Directions:

In Vitro Cytotoxicity Screening: The compound and its derivatives should be evaluated against a panel of human cancer cell lines, such as those from breast, lung, colon, and pancreatic cancers, to determine their growth inhibitory effects. semanticscholar.orgresearchgate.net Research on similar structures, like piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives, has indicated potential for targeting cancer cells. nih.gov

Target Identification and Validation: For compounds showing significant antiproliferative activity, identifying the molecular target is a critical next step. Many anticancer agents work by inhibiting specific kinases or other enzymes crucial for cancer cell survival and proliferation, such as the PI3K/AKT/mTOR pathway. nih.gov Molecular docking and subsequent biochemical assays can help identify these targets.

Development of Selective Agents: A key challenge in cancer chemotherapy is minimizing toxicity to healthy cells. semanticscholar.org Future research should aim to develop derivatives of this compound that exhibit high selectivity for cancer cells over non-cancerous cells.

The tables below summarize findings from studies on structurally related compounds, providing a rationale for the proposed research directions.

Table 1: Antimicrobial Activity of Related Piperazine Derivatives
Compound ClassKey FindingsTarget OrganismsReference
Piperazine-citral sulfonyl derivativesShowed antibacterial efficacy with a low minimum inhibitory concentration (MIC) value.Methicillin-resistant Staphylococcus aureus (MRSA) researchgate.net
2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dioneExhibited bactericidal activity, with DNA gyrase inhibition as a mechanism of action.Staphylococcus epidermidis, Staphylococcus aureus, MRSA nih.gov
N,N′-Bis(1,3,4-thiadiazole) piperazinesDemonstrated significant antibacterial activity, particularly against Gram-negative strains.E. coli, S. aureus, B. subtilis mdpi.com
Thiazolidinones containing N-methyl piperazinePrepared compounds showed biological activity against several bacterial strains.Various bacteria biotech-asia.org
Table 2: Antiproliferative Activity of Related Sulfonyl-Piperazine Derivatives
Compound ClassKey FindingsTarget Cancer Cell LinesReference
4-Substituted Phenylsulfonyl Piperazines with TetrazoleExhibited significant growth inhibitory activity (GI50 ≤0.1 µM) against tested cell lines.Human cervical (SiHa), breast (MDA-MB-231), pancreatic (PANC-1) semanticscholar.orgresearchgate.net
Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivativesDemonstrated potential as candidates for cancer theranostics with good membrane permeability.Breast cancer (4T1) nih.gov
Pyrrolo[2,1-f] nih.govsemanticscholar.orgnih.govtriazines with a methylsulfonyl)piperazin-1-yl)methyl moietyIdentified a selective PI3Kα inhibitor (IC50 = 5.9 nM) with in vivo antitumor efficacy.Ovarian cancer (SKOV-3) xenograft models nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the discovery and optimization of novel therapeutic agents based on the this compound scaffold. nih.govnih.gov These computational tools can significantly reduce the time and cost associated with traditional drug development by efficiently navigating the vast chemical space to identify promising candidates. researchgate.netresearchgate.net

Predictive Modeling for Bioactivity:

Machine learning models can be trained on existing datasets of compounds with known antimicrobial or antiproliferative activities to predict the potential efficacy of new, untested derivatives of this compound. plos.orgnih.gov Quantitative Structure-Activity Relationship (QSAR) models, for instance, use molecular descriptors—mathematical representations of a molecule's physicochemical properties—to build a relationship between the chemical structure and biological activity. nih.govresearchtrend.net By developing robust QSAR models, researchers can screen large virtual libraries of analogues in silico to prioritize the synthesis of compounds with the highest predicted potency. amanote.com

Generative AI for Novel Compound Design:

Generative AI models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can design entirely new molecules based on desired properties. nih.gov By learning from the structural features of known active compounds, these models can generate novel molecular structures based on the sulfonylpiperazine scaffold that are optimized for specific targets, improved potency, and better pharmacokinetic profiles. mdpi.com This approach moves beyond simple screening to actively designing the next generation of drug candidates.

Pharmacokinetics and Toxicity Prediction:

A significant hurdle in drug development is ensuring that a compound has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. AI and ML models can predict these properties early in the design phase, helping to identify and eliminate compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity. researchgate.netresearchtrend.net In silico tools can predict parameters such as blood-brain barrier permeability, metabolic stability, and potential for hepatotoxicity, allowing for the selection of candidates with a higher probability of clinical success. researchtrend.netnih.gov

The application of these computational methods can create a more efficient and targeted drug discovery pipeline, as illustrated in the workflow below.

Table 3: Applications of AI/ML in the Development of this compound Analogues
AI/ML ApplicationObjectiveMethodologyExpected Outcome
Virtual High-Throughput ScreeningIdentify active compounds from a large virtual library.Train ML classifiers on known active/inactive compounds to predict the bioactivity of new analogues. nih.govplos.orgA prioritized list of candidate molecules for synthesis and experimental testing.
QSAR ModelingUnderstand the relationship between chemical structure and biological activity.Develop models using molecular descriptors to correlate structural features with antimicrobial or antiproliferative potency. nih.govGuidance for rational lead optimization to enhance efficacy.
Generative Molecular DesignCreate novel compounds with optimized properties.Use generative models to design new molecules based on the sulfonylpiperazine scaffold with desired activity and ADMET profiles. nih.govmdpi.comDiscovery of novel, potent, and drug-like candidates that may not be conceived through traditional methods.
ADMET PredictionAssess the drug-likeness and safety profile of candidates early.Employ computational models to predict pharmacokinetic properties and potential toxicities. researchgate.netresearchtrend.netEarly deselection of compounds with unfavorable profiles, reducing late-stage attrition.

By leveraging the power of AI and machine learning, future research on this compound can be more focused and efficient, increasing the likelihood of developing potent and selective antimicrobial or antiproliferative agents.

Q & A

Q. How is 4-Methyl-1-(2-naphthylsulfonyl)piperazine synthesized, and what are the critical parameters affecting yield and purity?

Answer: The compound is synthesized via diazonium coupling reactions with 1-methylpiperazine. Key parameters include:

  • Reagent ratios : A 1:1 molar ratio of diazonium salt to piperazine derivatives ensures optimal coupling .
  • Solvent selection : Ethyl acetate/hexanes mixtures are effective for recrystallization, though high solubility in polar solvents complicates purification .
  • Temperature control : Reactions proceed smoothly at 0–5°C to prevent diazonium salt decomposition.
    Yields typically range from 41% to 92%, influenced by substituent steric effects and reaction time (Table 1 in ).

Q. What spectroscopic techniques are employed to characterize this compound, and how are key NMR signals interpreted?

Answer:

  • 1H NMR : The piperazine ring protons exhibit an AA’BB’ pattern (δ ~3.2–3.5 ppm for axial protons; δ ~2.8–3.0 ppm for equatorial protons). The 2-naphthylsulfonyl group shows aromatic multiplet signals at δ 7.5–8.2 ppm .
  • 13C NMR : The sulfonyl carbon resonates at δ ~135 ppm, while the piperazine carbons appear at δ 45–55 ppm .
  • X-ray crystallography : Confirms chair conformation of the piperazine ring and planar geometry of the sulfonyl-naphthyl moiety (e.g., methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl} benzoate structure) .

Advanced Research Questions

Q. How do structural modifications to the piperazine ring influence biological activity, and what structure-activity relationship (SAR) studies exist?

Answer:

  • Substituent effects : Adding electron-withdrawing groups (e.g., sulfonyl) enhances stability and receptor binding affinity. For example, 4-(4-hydroxyphenyl)piperazine derivatives show improved solubility and bioactivity .
  • Ring conformation : Chair conformation of piperazine (confirmed via X-ray) optimizes interactions with targets like monoacylglycerol lipase (MAGL) and transient receptor potential (TRP) channels .
  • SAR studies : Analogues with halogenated aryl groups (e.g., bromophenyl) exhibit antimicrobial activity, while methyl substitutions improve metabolic stability (Table 2 in ).

Q. What computational methods are used to predict pharmacokinetic properties, such as pKa and solubility, of this compound?

Answer:

  • pKa prediction : Tools like MoKa and Sirius T3 predict protonation states of piperazine derivatives. For 4-methylpiperazine, experimental pKa values range from 8.5–9.2, critical for blood-brain barrier penetration .
  • Solubility modeling : Density Functional Theory (DFT) calculates hydration free energy, correlating with experimental Log S values (e.g., ESOL Log S = -3.2 for similar derivatives) .
  • Molecular docking : Used to assess binding to MAGL and FAAH (fatty acid amide hydrolase), highlighting interactions with catalytic serine residues .

Q. How can researchers resolve contradictions in spectroscopic or biological data across studies?

Answer:

  • NMR discrepancies : Verify solvent effects (e.g., DMSO vs. CDCl3 shifts) and compare with reference spectra from authenticated derivatives (e.g., 4-methylpiperazine benchmarks in ).
  • Biological variability : Standardize assay conditions (e.g., bacterial strain selection for antimicrobial tests) and validate via orthogonal methods (e.g., MIC vs. biofilm inhibition assays) .
  • Crystallographic validation : Cross-check piperazine ring geometry with Cambridge Structural Database entries to identify conformational outliers .

Methodological Considerations

  • Synthetic optimization : Use Design of Experiments (DoE) to test reaction variables (e.g., temperature, solvent polarity) and improve yield .
  • Data reproducibility : Archive raw NMR/FID files and crystallographic .cif files for peer validation .
  • Ethical compliance : Adhere to in-vitro research guidelines (e.g., no human/animal testing for non-FDA-approved derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.